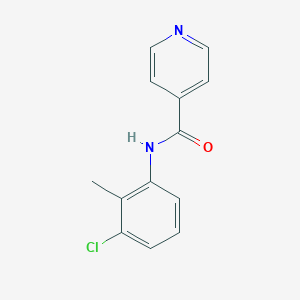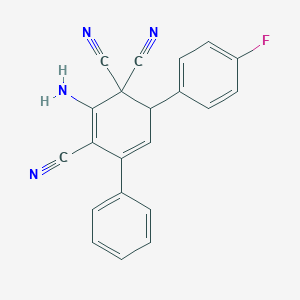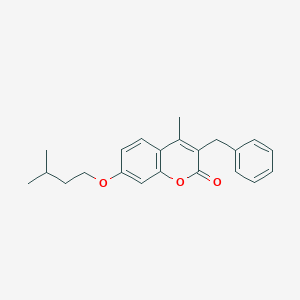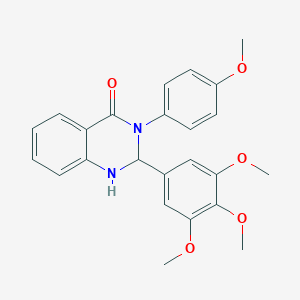
N-(3-クロロ-2-メチルフェニル)イソニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)isonicotinamide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)isonicotinamide and similar compounds has been reported in the literature. For instance, a series of N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide were synthesized through condensation reaction of isoniazide with substituted aldehyde .Molecular Structure Analysis
The molecular structure of N-(3-chloro-2-methylphenyl)isonicotinamide can be analyzed using various spectroscopic techniques. The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
The chemical reactions involving N-(3-chloro-2-methylphenyl)isonicotinamide can be studied using various analytical techniques. For instance, a new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .Physical And Chemical Properties Analysis
N-(3-chloro-2-methylphenyl)isonicotinamide has a molecular weight of 246.69 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.作用機序
- Nicotinamide is essential for maintaining NAD levels, which are critical for various enzymatic reactions in the body .
- By modulating NAD levels, nicotinamide impacts cellular energy production, DNA repair, and gene expression .
- Nicotinamide affects multiple pathways:
- Impact on Bioavailability : Nicotinamide’s pharmacokinetics influence its availability for cellular processes .
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)isonicotinamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and modified for various applications. It has been shown to have potent activity against SIRT6 and potential therapeutic applications in various diseases. However, there are also limitations to using N-(3-chloro-2-methylphenyl)isonicotinamide in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)isonicotinamide. One area of research is to further investigate the therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is to develop more potent and selective inhibitors of SIRT6 for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to understand the long-term effects of N-(3-chloro-2-methylphenyl)isonicotinamide on human health.
合成法
N-(3-chloro-2-methylphenyl)isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-2-methylaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. The intermediate is then reacted with isonicotinic acid to produce the final product, N-(3-chloro-2-methylphenyl)isonicotinamide.
科学的研究の応用
抗菌活性
N-(3-クロロ-2-メチルフェニル)イソニコチンアミド: は、その潜在的な抗菌特性について研究されています。この化合物の構造は、細菌細胞成分と相互作用し、細菌の増殖を阻害または殺す可能性があります。 この用途は、耐性菌株に対抗する新しい抗生物質の探索において特に重要です .
材料合成
その化学的性質により、この化合物は材料合成に使用できます。 これは、ポリマーや小分子薬など、さまざまな材料の製造における前駆体または中間体として役立ちます .
有機合成
有機化学では、N-(3-クロロ-2-メチルフェニル)イソニコチンアミドは、より複雑な有機化合物の合成のためのビルディングブロックとして利用できます。 他の有機分子との反応性により、さまざまな化学構造を構築するための貴重なツールとなっています .
創薬
この化合物は、他の薬理学的に活性な分子と構造的に類似しているため、創薬において重要な役割を果たします。 これは、新しい治療薬の発見につながる可能性のあるアナログや誘導体の作成に使用できます .
抗真菌用途
抗菌用途と同様に、N-(3-クロロ-2-メチルフェニル)イソニコチンアミドは抗真菌活性も示す可能性があります。 そのメカニズムには、真菌細胞膜の破壊や真菌細胞内の必須酵素の阻害が含まれる可能性があります .
がん研究
この化合物は、特にがん細胞を標的とする分子の合成において、がん研究で使用される可能性があります。 化学的に修飾できるため、研究者はがん進行に関与する特定の細胞標的に相互作用するように適合させることができます .
生化学分析
Biochemical Properties
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
N-(3-chloro-2-methylphenyl)isonicotinamide has been found to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-chloro-2-methylphenyl)isonicotinamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)isonicotinamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)isonicotinamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)isonicotinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)isonicotinamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)isonicotinamide and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJSNJVLDXZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B441218.png)
![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)
![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441244.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(diethylamino)propyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441357.png)

![2-(4-Methoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B441381.png)
![methyl [(3-benzyl-6-ethyl-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B441390.png)
![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441405.png)
![6-(2,5-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441413.png)

![5-ethyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B441456.png)
![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B441471.png)
![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B441482.png)